Co-Product Identity and Isomeric Ratio in Allylic Bromination of 1,5-Cyclooctadiene
The allylic bromination of 1,5-cyclooctadiene using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ produces an inseparable co-product mixture of two constitutional isomers: 3-bromo-1,5-cyclooctadiene and 6-bromo-1,4-cyclooctadiene [1]. The combined yield of this bromocyclooctadiene mixture is 60–65% (optimized to 78% with five-portion NBS addition), with unreacted 1,5-cyclooctadiene recovered at approximately 82% [1]. This co-formation means that procurement of 3-bromo-1,5-cyclooctadiene inherently involves managing the presence of the 6-bromo-1,4-isomer, which bears a rearranged diene system [1].
| Evidence Dimension | Isomeric product distribution from identical reaction conditions |
|---|---|
| Target Compound Data | 3-Bromo-1,5-cyclooctadiene (allylic bromide, 1,5-diene system retained) |
| Comparator Or Baseline | 6-Bromo-1,4-cyclooctadiene (allylic bromide with allylic rearrangement; 1,4-diene system). Combined yield: 60–65% (78% optimized). |
| Quantified Difference | Two constitutional isomers produced simultaneously; individual isomer ratio not quantified but both are present in the distilled mixture (bp 66–69°C at 5 mmHg). |
| Conditions | 1,5-Cyclooctadiene (2.0 mol), NBS (1.0 mol total, added in 0.25 mol portions), benzoyl peroxide (0.5 g), CCl₄ (700 mL), reflux; fractional distillation at 5 mmHg. |
Why This Matters
Any synthetic protocol using 3-bromo-1,5-cyclooctadiene must account for the potential presence of the 6-bromo-1,4-isomer, which can participate in different Diels-Alder regiochemistry and may require chromatographic separation if isomerically pure substrate is required.
- [1] Oda, M.; Kawase, T.; Kurata, H. 1,3,5-Cyclooctatriene. Organic Syntheses 1996, 73, 240. DOI: 10.15227/orgsyn.073.0240. View Source
